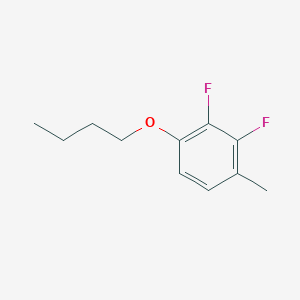
1-Butoxy-2,3-difluoro-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butoxy-2,3-difluoro-4-methylbenzene is an organic compound characterized by the presence of a benzene ring substituted with butoxy, difluoro, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butoxy-2,3-difluoro-4-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorotoluene and butanol.
Reaction Conditions: The reaction involves the nucleophilic substitution of the fluorine atoms on the benzene ring with butoxy groups. This is usually achieved under basic conditions using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Purification: The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butoxy-2,3-difluoro-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the butoxy or methyl groups can be replaced by other substituents using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Br2 in the presence of a catalyst like iron (Fe) or HNO3 in sulfuric acid (H2SO4).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Butoxy-2,3-difluoro-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Industry: Used in the production of specialty chemicals and materials, including liquid crystals and polymers.
Wirkmechanismus
The mechanism by which 1-Butoxy-2,3-difluoro-4-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, leading to altered biochemical pathways. The butoxy group can influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.
Vergleich Mit ähnlichen Verbindungen
- 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
- 3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl
- 3,4-Difluoro-4’-(trans-4-propylcyclohexyl)biphenyl
Uniqueness: 1-Butoxy-2,3-difluoro-4-methylbenzene is unique due to the specific combination of butoxy, difluoro, and methyl groups on the benzene ring. This combination imparts distinct chemical and physical properties, such as enhanced stability, reactivity, and potential biological activity, making it valuable for various applications.
Eigenschaften
Molekularformel |
C11H14F2O |
|---|---|
Molekulargewicht |
200.22 g/mol |
IUPAC-Name |
1-butoxy-2,3-difluoro-4-methylbenzene |
InChI |
InChI=1S/C11H14F2O/c1-3-4-7-14-9-6-5-8(2)10(12)11(9)13/h5-6H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
RESJLPWXGANVEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C(=C(C=C1)C)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



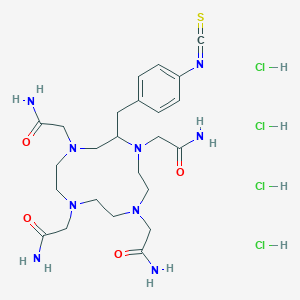
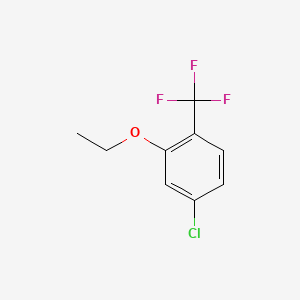
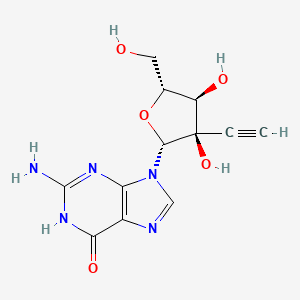
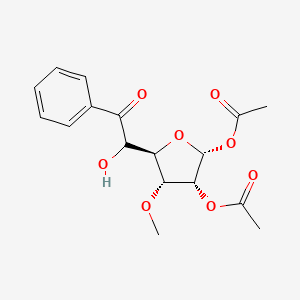
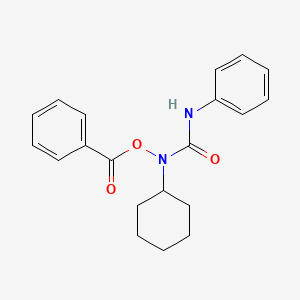
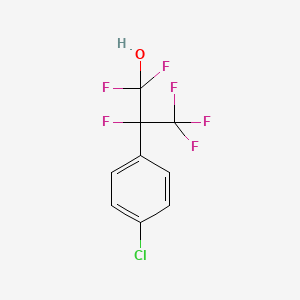
![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI)](/img/structure/B14760410.png)

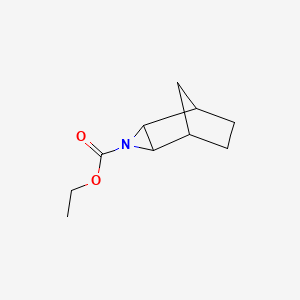
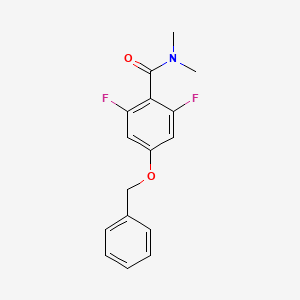
![(2S)-2-acetamido-N-[(3S,9S,12S,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;acetic acid](/img/structure/B14760453.png)
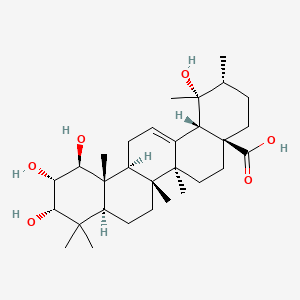
![4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester](/img/structure/B14760458.png)
